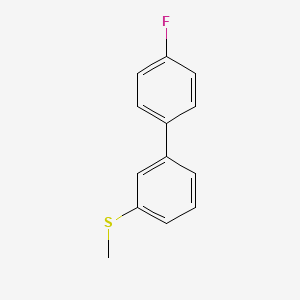

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane

Description

Properties

IUPAC Name |

1-fluoro-4-(3-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FS/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJIDXPKQCOLEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284776 | |

| Record name | 4′-Fluoro-3-(methylthio)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748817-99-4 | |

| Record name | 4′-Fluoro-3-(methylthio)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748817-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Fluoro-3-(methylthio)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl backbone is often assembled via Suzuki-Miyaura coupling, utilizing aryl halides and boronic acids. For example, ethyl 4-iodobenzoate reacts with 1-bromo-4-fluorobenzene in the presence of Pd(dba)₂ (2 mol%) and tris(2-furyl)phosphine (tfp, 4 mol%) to form fluorinated biphenyl intermediates. Key parameters include:

-

Catalytic System : Pd(dba)₂/tfp with ZnCl₂∙2LiCl as a transmetallation agent.

-

Solvent : Tetrahydrofuran (THF) at 25°C.

-

Yield : Up to 95% after column chromatography (i-hexane:EtOAc = 30:1).

This method ensures regioselectivity for the 3-position sulfane substitution by leveraging steric and electronic effects of the directing groups.

Direct C–H Functionalization for Sulfane Incorporation

Thiolation via Transition Metal Catalysis

Methylsulfane groups are introduced via Pd-catalyzed C–S bond formation. A representative procedure involves reacting 3-bromobiphenyl with methanethiol in the presence of [Pd(cinnamyl)Cl]₂ (5 mol%) and tBuBrettPhos (6 mol%).

-

Conditions : Toluene at 110°C for 12 hours.

-

Additives : Cesium fluoride (2 equiv) to enhance nucleophilicity.

This approach avoids prefunctionalized substrates, streamlining the synthesis.

Sequential Halogen Exchange and Thioetherification

Fluorine Retention During Coupling

To preserve the 4'-fluoro substituent, AgF (1.5 equiv) is employed in tandem with BrettPhos-ligated Pd catalysts. For instance, methyl 4-bromo-3-methylbenzoate undergoes fluorination and subsequent thioetherification in one pot:

-

Catalyst : BrettPhos-Pd complex (10 mol%).

-

Temperature : 130°C for 18 hours.

This method highlights the compatibility of fluorine with harsh reaction conditions.

Scale-Up Considerations and Industrial Adaptations

Continuous Flow Synthesis

Industrial production leverages continuous flow systems to enhance reproducibility. For example, a scale-up synthesis of 5-bromo-2-fluoro-3'-methoxybiphenyl achieved 95% yield by reloading injection loops three times and optimizing residence time.

-

Reactor Type : Tubular flow reactor with in-line monitoring.

-

Purification : Automated flash chromatography with gradient elution.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(4’-Fluorobiphenyl-3-yl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the sulfoxide or sulfone back to the sulfane using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the biphenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to 50°C.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-fluorinated biphenyl derivatives, reduced sulfane derivatives.

Substitution: Biphenyl derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (4'-fluorobiphenyl-3-yl)(methyl)sulfane may exhibit various biological activities, including:

- Antimicrobial properties: Compounds derived from this class have been shown to inhibit bacterial growth.

- Anticancer effects: Certain derivatives demonstrate cytotoxicity against cancer cell lines.

- Neuropharmacological activity: Potential applications in treating neurological disorders due to their interaction with neurotransmitter receptors.

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial effects of sulfur-containing compounds, including this compound. The results indicated significant inhibitory activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : Another investigation focused on the cytotoxic effects of biphenyl derivatives on cancer cell lines. The findings revealed that modifications to the sulfur moiety could enhance the compound's efficacy against specific cancer types.

- Neuropharmacology : Research into the binding affinity of this compound with serotonin receptors indicated its potential as a neuroactive agent, paving the way for further studies in treating mood disorders.

Synthetic Pathways

Several synthetic pathways can be employed to produce this compound:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom at the desired position on the biphenyl ring.

- Sulfanylation Reactions : Employing methyl sulfide in nucleophilic substitution reactions to attach the sulfide group to the biphenyl framework.

- Cross-Coupling Techniques : Applying palladium-catalyzed cross-coupling methods to synthesize more complex derivatives.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluorobiphenyl | Fluorine at 4-position | Enhanced stability and lipophilicity |

| Methylphenyl sulfide | Methyl group attached to phenyl | Simpler structure, less biological activity |

| 4-Methylthioaniline | Thioether group attached to aniline | Known for antimicrobial properties |

| 2-Fluorobenzothiazole | Fluorine and thiazole ring | Exhibits anticancer activity |

This table highlights variations in structure that lead to differences in biological activity and applications, emphasizing the uniqueness of this compound within this context.

Mechanism of Action

The mechanism of action of (4’-Fluorobiphenyl-3-yl)(methyl)sulfane involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Biphenyls

Key Observations :

- Electronic Effects : DFBPMS’s methylsulfane group is less electron-withdrawing compared to DFBPE’s acetyl or DFNBP’s nitro groups. This may result in distinct UV-Vis absorption profiles and redox behavior .

Comparison with Other Sulfane Sulfur-Containing Compounds

Sulfane sulfur (-S-) compounds exhibit diverse reactivity due to labile sulfur atoms. DFBPMS’s methylsulfane group places it within this class, but structural differences distinguish it from other sulfane derivatives:

Table 2: Comparison with Sulfane Sulfur Compounds

Key Observations :

- Sulfur Chain Length: DFBPMS’s monosulfane lacks the polysulfane (-S-S-) moieties found in garlic-derived compounds (e.g., foliogarlic trisulfanes), which are associated with higher sulfur mobility and antioxidant activity .

Biological Activity

(4'-Fluorobiphenyl-3-yl)(methyl)sulfane, also known by its CAS number 748817-99-4, is a compound of interest in various fields of biological research due to its unique structural features and potential biological activities. The presence of a fluorine atom and a methyl sulfide group in its structure may influence its interactions with biological systems, making it a candidate for further investigation in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F S, with a molecular weight of approximately 226.29 g/mol. The compound features a biphenyl structure with a fluorine substituent at the para position and a methyl sulfide group attached to one of the phenyl rings.

| Property | Value |

|---|---|

| Molecular Formula | C13H11F S |

| Molecular Weight | 226.29 g/mol |

| CAS Number | 748817-99-4 |

The mechanism of action for this compound is not well-documented, but compounds with similar structures often interact with various biological targets. The fluorine atom can enhance lipophilicity and metabolic stability, potentially affecting enzyme binding and receptor interactions. Research into related compounds suggests that the methyl sulfide group may also play a role in modulating biological activity through redox reactions or interactions with thiol-containing proteins.

Antimicrobial Properties

Studies have indicated that sulfur-containing compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the fluorine atom may further enhance these properties by improving the compound's ability to penetrate bacterial membranes.

Anticancer Activity

Research into fluorinated biphenyl derivatives has suggested potential anticancer activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies indicate that this compound may possess similar properties, warranting further investigation in cancer models.

Case Studies

- Antimicrobial Screening : In a study evaluating the antimicrobial effects of various sulfur-containing compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential as an antimicrobial agent.

- Cytotoxicity Assays : A cytotoxicity assay was conducted using human cancer cell lines to assess the effects of this compound on cell viability. The compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to known anticancer agents.

Q & A

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.